Nicotinonitrile 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVSQCALYYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164162 | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-64-0 | |
| Record name | 3-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14906-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Evolution of N Oxide Chemistry in Pyridine Systems
The study of pyridine (B92270) N-oxides dates back to the early 20th century, with the first synthesis of pyridine-N-oxide reported by Meisenheimer in 1926. scripps.eduorgsyn.org The introduction of an oxygen atom onto the nitrogen of the pyridine ring was a pivotal development, significantly altering the electronic properties of the aromatic system. arkat-usa.orgnih.gov This N-O moiety possesses a unique functionality, capable of acting as both an electron donor and an electron acceptor, a push-pull property that facilitates a wide range of chemical transformations. arkat-usa.org
Early research focused on understanding the fundamental reactivity of pyridine N-oxides, including their reduced basicity compared to the parent pyridine and their susceptibility to both electrophilic and nucleophilic attack at various positions on the ring. scripps.eduwikipedia.org The development of various oxidizing agents, from classic peracids like peroxybenzoic acid and peracetic acid to more modern reagents like hydrogen peroxide in the presence of catalysts, has been crucial to the evolution of this field. orgsyn.orgarkat-usa.orgwikipedia.org Over the decades, the chemistry of pyridine N-oxides has expanded to include a vast array of reactions such as deoxygenation, nucleophilic substitution, and cycloaddition reactions. arkat-usa.org These compounds have proven to be versatile synthetic intermediates, finding use as protecting groups, oxidants, and ligands in metal complexes. arkat-usa.org
Significance of Nicotinonitrile 1 Oxide Within Heterocyclic Compound Research
Nicotinonitrile 1-oxide (also known as 3-cyanopyridine (B1664610) N-oxide) holds a special place within the broader field of heterocyclic chemistry due to the combined electronic effects of the N-oxide and the cyano group. evitachem.comontosight.ai The cyano group, being electron-withdrawing, further modifies the electron distribution within the pyridine (B92270) ring, influencing the compound's reactivity and making it a valuable building block in organic synthesis. evitachem.com
The presence of these two functional groups allows for a diverse range of chemical transformations. The N-oxide can act as a leaving group in nucleophilic substitution reactions, while the cyano group can undergo hydrolysis or participate in condensation reactions. evitachem.com This versatility makes this compound a key intermediate in the synthesis of more complex and biologically active molecules. ontosight.aichemicalbook.com For instance, it is a known precursor in the synthesis of various pharmaceuticals. chemicalbook.comwikipedia.org
The parent compound, nicotinonitrile, is itself a significant industrial chemical, produced by the ammoxidation of 3-methylpyridine. wikipedia.org Its oxidation to this compound is a critical step in the production of certain pharmaceutical precursors. wikipedia.orggoogle.com
Overview of Current Research Trajectories for Nicotinonitrile 1 Oxide
Classical Oxidation Pathways of Nicotinonitrile Precursors
Traditional methods for the N-oxidation of pyridine (B92270) and its derivatives often rely on the use of strong oxidizing agents. These pathways involve the direct reaction of the nicotinonitrile precursor with an oxidant.
The most common direct oxidation protocol for converting nicotinonitrile (also known as 3-cyanopyridine) to this compound involves the use of hydrogen peroxide. rsc.orgrsc.org This method is frequently performed in an acidic medium, such as glacial acetic acid, which activates the hydrogen peroxide. The reaction involves heating a solution of nicotinamide (B372718), a related precursor, in acetic acid, followed by the addition of 30% hydrogen peroxide. nih.gov
A Chinese patent describes a method where 3-cyanopyridine (B1664610) is heated to between 75-95 °C in the presence of water, sulfuric acid, and a catalyst. rsc.org 30% hydrogen peroxide is then added dropwise over several hours to complete the oxidation, yielding this compound. rsc.org The oxidation of 3-cyanopyridine with hydrogen peroxide can produce 3-cyanopyridine N-oxide, which can then be hydrolyzed to form nicotinic acid N-oxide, a precursor for pharmaceuticals. rsc.org
Several specific reagents have been developed for the N-oxidation of pyridines and other nitrogen-containing heterocycles, often providing milder conditions or improved selectivity compared to classical peroxy acid methods.
Urea-Hydrogen Peroxide (UHP): The urea-hydrogen peroxide adduct is a stable, inexpensive, and easy-to-handle solid reagent. It has been effectively used for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org A patent for preparing pyridine N-oxide mentions using a urea-hydrogen peroxide compound as the oxidant. google.com
Sodium Percarbonate: This reagent serves as an efficient source of oxygen for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides. The reactions typically occur under mild conditions and give excellent yields when used with a suitable catalyst. organic-chemistry.org
Sodium Perborate (B1237305): In acetic acid, sodium perborate is an effective oxidizing agent for azines, converting them to N-oxides. organic-chemistry.org
The table below summarizes various oxidizing agents used for the synthesis of N-oxides from nitrogen heterocycles.
| Oxidizing Agent | Substrate Type | Notes |
| Hydrogen Peroxide / Acetic Acid | Pyridines | Classical method, often requires heat. |
| Urea-Hydrogen Peroxide (UHP) | Nitrogen Heterocycles | Stable, solid-state oxidant. organic-chemistry.org |
| Sodium Percarbonate / Catalyst | Tertiary Nitrogen Compounds | Mild conditions, high yields. organic-chemistry.org |
| Sodium Perborate / Acetic Acid | Azines | Effective for various S and N oxidations. organic-chemistry.org |
Catalytic Approaches to N-Oxide Synthesis
To improve efficiency, selectivity, and sustainability, catalytic methods have been extensively developed. These can be classified as either homogeneous or heterogeneous, depending on the phase of the catalyst relative to the reactants. bohrium.com
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a solution. bohrium.com Several homogeneous catalytic systems have been reported for the synthesis of this compound and related compounds.
One notable method involves the oxidation of nicotinonitrile with hydrogen peroxide using methyl rhenium trioxide as a catalyst. rsc.org While effective, the high cost of rhenium can be a drawback for large-scale industrial applications. rsc.org Other systems utilize more accessible catalysts. For instance, the oxidation of nicotinonitrile can be achieved with hydrogen peroxide in the presence of catalysts like acetylacetone (B45752) or sodium molybdate (B1676688), yielding up to 95% of the desired N-oxide under optimal conditions at around 90 °C. rsc.org
A patented method details the use of specific heteropoly acids as catalysts, namely silicomolybdic acid, phospho-molybdic acid, or phospho-wolframic acid, with sulfuric acid acting as a co-catalyst in an aqueous medium. rsc.orgthieme-connect.com This approach aims to provide a high-selectivity route to 3-cyano-pyridine N-oxide, minimizing the formation of the niacinamide-N-oxide byproduct and making it suitable for industrial production. rsc.orgthieme-connect.com
Heterogeneous catalysis offers significant advantages, particularly in the ease of catalyst separation from the reaction mixture and potential for recycling. researchgate.net These catalysts are in a different phase from the reactants. bohrium.com
A prominent example of a heterogeneous catalyst for the N-oxidation of pyridines is titanium silicalite (TS-1). The use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol (B129727) has been demonstrated for the efficient synthesis of various pyridine N-oxides, achieving yields of up to 99%. organic-chemistry.orgresearchgate.net This continuous flow process is noted for being safer and more efficient than traditional batch reactors, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.orgnih.gov The catalytic performance of TS-1 has been optimized by studying reaction parameters such as temperature, solvent, and oxidant-to-substrate ratio, demonstrating its high activity and reusability. researchgate.net
Table 1: Heterogeneous N-Oxidation of Pyridine Derivatives using TS-1 Catalyst organic-chemistry.orgresearchgate.net This table is based on data for various pyridine derivatives as direct data for Nicotinonitrile was not specified in the source.
| Substrate | Oxidant | Solvent | Yield |
| Pyridine | H₂O₂ | Methanol | >99% |
| 4-picoline | H₂O₂ | Methanol | >99% |
| 2,6-lutidine | H₂O₂ | Methanol | >99% |
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and versatile active sites make them promising candidates for heterogeneous catalysis. osti.gov While MOFs have been extensively used to catalyze the synthesis of the nicotinonitrile ring system itself, their application in the direct N-oxidation of a pre-formed nicotinonitrile ring is an area of ongoing development. rsc.orgresearchgate.net
A related example in a similar heterocyclic system is the synthesis of quinoline (B57606) N-oxides using a multifunctional, hierarchical MOF-based catalyst. In this tandem catalytic process, a zirconium-based MOF (UiO-66-NH₂) supporting platinum nanoparticles was used. This catalyst facilitates a one-pot reaction from o-nitrobenzaldehydes and malononitrile (B47326) to produce quinoline N-oxides with high selectivity and yields up to 92%. The MOF structure plays a crucial role in selectively reducing the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization to form the N-oxide ring. Although this process involves the simultaneous formation of the heterocyclic ring and the N-oxide functionality rather than a simple oxidation of a pre-existing ring, it highlights the potential of engineered MOFs to catalyze complex N-oxide syntheses.
Heterogeneous Catalysis for this compound and Derivatives
Supported Metal Oxide Nanocatalysts
The use of supported metal oxide nanocatalysts in the N-oxidation of pyridines and related heterocycles represents a significant advancement in synthetic chemistry, offering benefits like high catalytic activity, selectivity, and catalyst reusability. rsc.org These systems consist of metal oxide nanoparticles dispersed on a high-surface-area support material, which can include silica (B1680970), alumina, or carbon-based materials like graphene oxide. rsc.org The enhanced performance of these nanocatalysts is often attributed to a high surface-to-volume ratio, which increases the number of available active sites. researchgate.net
Research has demonstrated the effectiveness of various metal oxide-based nanocatalysts for oxidation reactions. For instance, zinc oxide-decorated superparamagnetic silica attached to graphene oxide (Fe3O4/SiO2/PTS-GO-ZnO) has been developed for the synthesis of highly functionalized nicotinonitrile derivatives. researchgate.netscispace.com Similarly, copper oxide nanoparticles supported on reduced graphene oxide (CuO/rGO) have shown excellent performance in catalyzing the synthesis of N-heterocycles due to the small particle diameter of the catalyst. mdpi.com
In the context of N-oxidation, Ti-supported catalysts containing amorphous tungstates of iron, cobalt, or nickel have been synthesized via plasma electrolytic oxidation. mdpi.com These catalysts were found to be active in the peroxide oxidation of pyridine, among other S- and N-heterocycles. mdpi.com The choice of support material and the method of catalyst preparation, such as co-precipitation or impregnation, are crucial for maximizing catalytic activity. rsc.org The development of these heterogeneous nanocatalysts is a key area of focus for creating more sustainable and efficient chemical processes. researchgate.net
Table 1: Examples of Supported Metal Oxide Nanocatalysts in Oxidation Reactions
| Catalyst System | Support Material | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| ZnO | Graphene Oxide-supported Fe3O4/SiO2 | Aryl Aldehydes, Malononitrile, etc. (for nicotinonitrile derivatives) | Efficient for one-pot multi-component synthesis of functionalized nicotinonitrile derivatives under mild conditions. researchgate.net | researchgate.net |
| CuO | Reduced Graphene Oxide (rGO) | 2-Aminopyridines, Benzaldehydes, Alkynes | Showed the best performance among related copper catalysts due to smaller average particle diameter (5 ± 1.43 nm). mdpi.com | mdpi.com |
| Fe, Co, Ni Tungstates | Titanium (Ti) | Pyridine, Thiophene | Catalysts were active in the peroxide oxidation of pyridine; activity and stability were influenced by the specific metal tungstate. mdpi.com | mdpi.com |
| Fe2(MoO4)3 | Nanosprings (NS) | CO, H2 (Fischer-Tropsch) | Demonstrates the formation of complex metal oxides on supports at specific calcination temperatures. researchgate.net | researchgate.net |
Continuous Flow Synthesis Techniques for Nicotinonitrile N-Oxides and Precursors
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering improved safety, efficiency, and scalability for the synthesis of pyridine N-oxides and their precursors. beilstein-journals.org This methodology minimizes the accumulation of potentially energetic intermediates, allows for precise control over reaction parameters like temperature and residence time, and can lead to higher yields and selectivity. researchgate.net
A notable application is the N-oxidation of various pyridine derivatives using a packed-bed microreactor filled with titanium silicalite (TS-1) as the catalyst and hydrogen peroxide as the oxidant. thieme-connect.comorganic-chemistry.org This system has been operated for over 800 hours without loss of catalyst activity, demonstrating its potential for large-scale production with yields of up to 99%. thieme-connect.comorganic-chemistry.org This process is considered safer and greener than conventional batch methods. thieme-connect.comorganic-chemistry.org
Table 2: Continuous Flow Synthesis of Pyridine N-Oxides and Derivatives
| Product | Substrate | Catalyst/Reagents | Reactor Type | Key Parameters | Yield/Throughput | Reference |
|---|---|---|---|---|---|---|
| Pyridine N-oxides | Pyridine derivatives | Titanium Silicalite (TS-1), H2O2 | Packed-bed microreactor | Long-term stability (>800h) | Up to 99% | thieme-connect.comorganic-chemistry.org |
| 4-Nitropyridine N-oxide | Pyridine N-oxide | HNO3, H2SO4 | Continuous flow reactor | Temp: 120°C; Residence Time: 13.2 min | >99% | researchgate.net |
| 2-Chloro-3-cyanopyridine (B134404) | Nicotinonitrile-1-oxide | Phosphorus oxychloride, Triethylamine | Series of continuous reactors | Initial Temp: -10 to 40°C; Final Temp: 80-100°C | High efficiency, stable quality | google.com |
| 2-Hydroxypyridine-N-oxide (HOPO) | 2-Chloropyridine | Hydrogen peroxide | Fixed bed reactor, Plug flow reactor | Oxidation <10 min; Hydrolysis 60 min | Almost complete conversion | acs.org |
| 2-Bromo-4-methylnicotinonitrile (precursor) | Acetone, Malononitrile | Al2O3, Molecular Sieves | Vapourtec R series reactor with packed columns | Temp: 95°C; Residence time: 2 min | 81% (after batch workup) | beilstein-journals.orgbeilstein-journals.org |
Derivatization Strategies Post N-Oxidation
The N-oxide functionality in this compound significantly influences the reactivity of the pyridine ring, enabling a variety of derivatization strategies that are otherwise difficult to achieve. scripps.edu The N-oxide group can act as an activating group for nucleophilic substitution and as a leaving group in deoxygenative functionalization reactions. wiley.comevitachem.com
One of the most common derivatization reactions is chlorination. Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or acetyl chloride can introduce a chlorine atom, typically at the 2- or 4-position. wikipedia.orgarkat-usa.org For instance, this compound can be converted to 2-chloro-3-cyanopyridine using phosphorus oxychloride in a continuous reaction system. google.com This transformation is a key step in the synthesis of various valuable chemical intermediates. google.com
Another important strategy is C-H functionalization, where the N-oxide is activated electrophilically (e.g., with Tf₂O), followed by the addition of a nucleophile. wiley.com This approach allows for the regioselective introduction of substituents. A variety of nucleophiles, including tertiary sp²-N-nucleophiles like imidazoles and pyridines, can be used to form azolium and pyridinium (B92312) salts under mild conditions. wiley.com This method is tolerant of many functional groups, including nitriles and esters. wiley.com Furthermore, the reaction of activated pyridine N-oxides with isocyanides provides an efficient route to substituted 2-aminopyridines after a subsequent hydrolysis step. acs.org These derivatization reactions highlight the synthetic utility of the N-oxide group as a versatile handle for modifying the pyridine core. scripps.edu
Table 3: Derivatization Reactions of Pyridine N-Oxides
| Reaction Type | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃) | 2- and 4-Chloropyridines | Common method for introducing chlorine atoms. wikipedia.org | google.comwikipedia.org |
| Deoxygenative C-H Functionalization | Tf₂O (activator), Imidazoles, Pyridines (nucleophiles) | Azolium and Pyridinium salts | Regioselective reaction under mild conditions with broad functional group tolerance. wiley.com | wiley.com |
| 2-Amination | Benzyl isocyanide, TMSOTf (activator), followed by HCl hydrolysis | 2-Aminopyridines | A one-pot, two-step process yielding purified products. acs.org | acs.org |
| Nucleophilic Substitution | Various nucleophiles | Substituted pyridines | The N-oxide group acts as a leaving group, facilitating substitution. evitachem.com | evitachem.com |
Elucidation of N-Oxidation Reaction Mechanisms
The formation of this compound from its precursor, nicotinonitrile, is primarily achieved through N-oxidation reactions. The mechanism of this transformation is contingent on the specific oxidizing agents and catalysts employed.
One of the most common methods involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. evitachem.com Studies have shown that catalysts such as acetylacetone or sodium molybdate can facilitate this oxidation. The reaction typically requires elevated temperatures, around 90°C, and under optimal conditions, can achieve yields of up to 95%. evitachem.com The proposed mechanism involves the activation of hydrogen peroxide by the catalyst to form a more potent oxidizing species, which then attacks the lone pair of electrons on the pyridine nitrogen atom.
Another approach is the hydrolysis of nicotinonitrile in an aqueous solution, which can also lead to the formation of this compound. evitachem.com More generally, N-oxidation reactions of heterocyclic compounds can be carried out with various oxidants, including m-chloroperoxybenzoic acid (mCPBA) and Oxone. rsc.org The choice of oxidant is crucial, as the reactivity of the nitrogen atom can be low in conjugated fused-ring systems, sometimes necessitating stronger oxidizing systems. rsc.org For instance, mCPBA has been shown to be an effective oxidant for certain heterocyclic systems, reacting in acetonitrile (B52724) at reflux to give good yields. rsc.org
| Oxidation Method | Reagents/Catalysts | Conditions | Reported Yield |
| Catalytic Oxidation | Hydrogen Peroxide, Acetylacetone / Sodium Molybdate | ~90 °C | Up to 95% evitachem.com |
| Hydrolysis | Aqueous Solution | Varies | Not specified evitachem.com |
| Peroxy Acid Oxidation | m-Chloroperoxybenzoic Acid (mCPBA) | Reflux in Acetonitrile | ~70% (on related systems) rsc.org |
Reactivity Studies of the N-Oxide Functionality
The introduction of the N-oxide functional group significantly alters the electronic and chemical properties of the nicotinonitrile molecule. evitachem.comontosight.ai The N⁺-O⁻ bond is highly polar, which increases the polarity of the entire molecule compared to the parent nicotinonitrile. ontosight.ainih.gov This bond is best described as a dative covalent bond with a bond order greater than one, indicating significant electronic delocalization. nih.gov
The N-oxide functionality modifies the reactivity of the pyridine ring in several key ways:
Enhanced Nucleophilicity and Electrophilicity : The N-oxide group increases the electron density on the ring's carbon atoms, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the cyano group is electron-withdrawing, enhancing the electrophilic character of the molecule and allowing for interactions with nucleophiles. evitachem.com
Leaving Group Potential : In nucleophilic substitution reactions, the N-oxide group can function as a leaving group, making this compound a valuable synthetic intermediate. evitachem.com
Reduction Reactions : The N-oxide can be reduced back to the corresponding pyridine, yielding nicotinonitrile or other derivatives. evitachem.com This reactivity is exploited in medicinal chemistry, where some N-oxides act as prodrugs that are reduced enzymatically in vivo. nih.gov
Condensation and Rearrangement : The compound readily participates in condensation reactions with various electrophiles. evitachem.com While aromatic N-oxides are generally more stable than aliphatic ones, they can theoretically participate in reactions like the Polonovski reaction under specific conditions. evitachem.comnih.gov
| Reactivity Aspect | Description | Significance |
| Electronic Properties | The N⁺-O⁻ group is highly polar and alters the electron distribution in the pyridine ring. evitachem.comontosight.ainih.gov | Increases polarity, solubility in polar solvents, and modifies reaction sites. ontosight.ai |
| Nucleophilic Substitution | The N-oxide moiety can act as a leaving group. evitachem.com | Useful as a synthetic intermediate for introducing other functional groups. evitachem.com |
| Reduction | The N-oxide can be reduced to the corresponding tertiary amine (pyridine). evitachem.com | Allows for the regeneration of the pyridine structure or the design of bioreductive prodrugs. evitachem.comnih.gov |
| Condensation Reactions | Engages in condensation reactions with electrophiles. evitachem.com | Leads to the formation of more complex molecular architectures. evitachem.com |
Reaction Mechanisms of Derivatives and Analogues
The unique electronic properties of this compound and its derivatives give rise to a variety of complex reaction mechanisms.
Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanisms
A novel mechanistic concept, termed "anomeric-based oxidation" (ABO), describes the oxidation of molecules through internal stereoelectronic interactions without the need for external oxidizing agents. orgchemres.org This process involves the interaction of a lone pair of electrons on a nitrogen atom with the anti-bonding orbital of an adjacent C-H bond (nN → σ*C-H). orgchemres.org
The "Cooperative Vinylogous Anomeric-Based Oxidation" (CVABO) is an extension of this concept, proposed as a key mechanistic step in the synthesis of various pyridine derivatives, including nicotinonitriles and terpyridines. nih.govbohrium.com This mechanism is often invoked in multi-component reactions catalyzed by agents like nanomagnetic metal-organic frameworks (MOFs). bohrium.comacs.org For example, in the synthesis of nicotinonitrile derivatives from components like β-ketonitriles, aldehydes, acetophenones, and ammonium (B1175870) acetate, the final aromatization step of a dihydropyridine (B1217469) intermediate is believed to proceed via CVABO. bohrium.comacs.orgresearchgate.net The theory suggests a synergistic effect that facilitates a hydride transfer, leading to the stable aromatic pyridine ring. researchgate.net Research has demonstrated that these reactions can proceed successfully even under inert atmospheres (N₂ or Ar), supporting the idea that the oxidation does not rely on atmospheric oxygen. acs.org
Cyclization Reactions
Derivatives of nicotinonitrile are key substrates in a variety of cyclization reactions to form fused heterocyclic systems.
Thorpe-Ziegler Cyclization : This reaction has been used to convert nicotinonitrile derivatives into furo[2,3-b]pyridines. ekb.eg
Cyclocondensation Reactions : Hydrazide derivatives of nicotinonitriles can undergo cyclocondensation. For example, reaction with thioglycolic acid yields thiazolidine (B150603) derivatives, while treatment with acetic anhydride (B1165640) can produce oxadiazoles. chem-soc.si
FeCl₃-Promoted Cyclization : An iron(III) chloride-promoted reaction between an enamino nitrile and an α,β-unsaturated ketone provides an efficient route to multi-substituted nicotinonitriles. sciencegate.app
Annulation Reactions : The cyano group of a nicotinonitrile can be utilized in further transformations, such as a copper-catalyzed annulation reaction to build benzo[c] orgchemres.orgresearchgate.netnaphthyridin-5(6H)-one structures. sciencegate.app
Enamine Cyclization : The intramolecular cyclization of enamine intermediates is a key step in the synthesis of 2-halonicotinonitriles, which are precursors for other functionalized molecules. beilstein-journals.org
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the nicotinonitrile scaffold and its derivatives.
Knoevenagel Condensation : This reaction, often followed by a Michael addition and cyclization, is a cornerstone of nicotinonitrile synthesis. A common example is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, like malononitrile, often in the presence of a basic catalyst. beilstein-journals.orgresearchgate.net
Multi-component Reactions : The synthesis of complex nicotinonitriles is frequently achieved through one-pot, multi-component condensation reactions. A typical protocol involves the condensation of an aldehyde, a ketone (e.g., acetophenone), malononitrile, and ammonium acetate. acs.orgekb.eg
Hydrazone and Pyrazole (B372694) Formation : Hydrazide derivatives of nicotinonitriles readily condense with aldehydes or ketones. For instance, reaction with an aldehyde yields the corresponding hydrazone, while condensation with acetylacetone produces a pyrazole ring. chem-soc.si
Claisen-Schmidt Condensation : This reaction is used to synthesize α,β-unsaturated ketones (chalcones), which are themselves important intermediates that can react with malononitrile to form nicotinonitrile derivatives. researchgate.net
| Reaction Type | Reactants/Intermediates | Product(s) | Reference(s) |
| CVABO | Dihydropyridine intermediate | Aromatic pyridine ring | nih.govbohrium.com |
| Cyclization | Nicotinonitrile hydrazide, thioglycolic acid | Thiazolidine derivative | chem-soc.si |
| Cyclization | Enamino nitrile, α,β-unsaturated ketone | Multi-substituted nicotinonitrile | sciencegate.app |
| Condensation | Aldehyde, malononitrile, ketone, ammonium acetate | Substituted nicotinonitrile | acs.orgekb.eg |
| Condensation | Nicotinonitrile hydrazide, acetylacetone | Pyrazole derivative | chem-soc.si |
Advanced Spectroscopic Characterization and Structural Elucidation of Nicotinonitrile 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Nicotinonitrile 1-oxide, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its proton and carbon framework.
The ¹H NMR spectrum of this compound is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring. The presence of the N-oxide group and the cyano group significantly influences the chemical shifts of these protons, causing them to resonate at lower fields compared to pyridine itself. Based on data from analogous compounds such as Nicotinic N-Oxide, the anticipated chemical shifts are as follows. rsc.org The protons ortho to the N-oxide (H-2 and H-6) are the most deshielded due to the electron-withdrawing nature of the N-oxide functionality. The proton at the C-2 position is expected to appear as a singlet or a narrow triplet, while the proton at C-6 would likely be a doublet of doublets. The proton at C-4 is also shifted downfield, appearing as a triplet or doublet of doublets, and the proton at C-5 would be found at a relatively higher field, presenting as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.4 - 8.6 | s or t |
| H-4 | 7.7 - 7.9 | t or dd |
| H-5 | 7.5 - 7.7 | dd |
| H-6 | 8.3 - 8.5 | dd |
Note: Predicted values are based on related pyridine N-oxide structures. Actual values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the nitrile carbon. The carbons attached to the nitrogen (C-2 and C-6) are significantly deshielded. The carbon bearing the cyano group (C-3) and the nitrile carbon itself (CN) also exhibit characteristic chemical shifts. Data from related compounds like Nicotinic N-Oxide suggests the following approximate chemical shifts. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 139 - 141 |
| C-3 | 115 - 117 |
| C-4 | 127 - 129 |
| C-5 | 125 - 127 |
| C-6 | 137 - 139 |
| CN | 117 - 119 |
Note: Predicted values are based on related pyridine N-oxide structures. Actual values may vary.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons. huji.ac.il Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the pyridine ring. rsc.orgrsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt For this compound, the HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-5 to C-5, and H-6 to C-6, allowing for the unambiguous assignment of the protonated carbons. researchgate.nethmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include correlations from H-2 to C-3 and C-4, from H-4 to C-2, C-3, and C-5, from H-5 to C-3 and C-4, and from H-6 to C-2 and C-5. ipb.ptresearchgate.net Crucially, correlations from protons H-2 and H-4 to the nitrile carbon (CN) would firmly establish the position of the cyano group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₆H₄N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence. mdpi.com
Table 3: HRESIMS Data for this compound
| Ion | Theoretical m/z |
|---|---|
| [C₆H₄N₂O + H]⁺ | 121.0402 |
Note: This is a calculated theoretical value.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In a typical electron ionization (EI) GC-MS experiment, this compound would first be separated from other components in a mixture and then fragmented. nih.gov The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (120.11 g/mol ). cymitquimica.com The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for aromatic N-oxides involve the loss of an oxygen atom (M-16), and for nitriles, the loss of HCN (M-27). libretexts.org
Table 4: Predicted Key Fragments in the GC-MS Spectrum of this compound
| m/z | Predicted Fragment |
|---|---|
| 120 | [C₆H₄N₂O]⁺ (Molecular Ion) |
| 104 | [C₆H₄N₂]⁺ (Loss of O) |
| 93 | [C₅H₃N₂]⁺ (Loss of HCN from M⁺) |
| 77 | [C₅H₃N]⁺ (Loss of O and HCN) |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational energy levels of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a principal technique for identifying the functional groups and elucidating the molecular structure of this compound. The presence of the N-oxide group, the pyridine ring, and the nitrile functional group gives rise to a characteristic infrared spectrum.
The most distinctive vibrations are those associated with the N-oxide group. The N-O stretching vibration (ν N-O) is particularly sensitive to the electronic environment. In substituted pyridine N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region. The position of this band is influenced by the nature of the substituent on the pyridine ring. For this compound, the electron-withdrawing nature of the cyano group is expected to influence the N-O bond order and, consequently, its stretching frequency.
Another important vibrational mode is the N-O bending vibration (δ N-O), which is generally observed in the 800-850 cm⁻¹ range. The C≡N stretching vibration of the nitrile group is expected to produce a sharp, intense band in the 2200-2240 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range.
A summary of the expected characteristic FT-IR absorption bands for this compound is provided in the table below, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C≡N Stretch (Nitrile) | 2240-2200 | Sharp, Strong |
| Aromatic C=C and C=N Ring Stretch | 1600-1400 | Medium-Strong |
| N-O Stretch | 1300-1200 | Strong |
| In-plane C-H Bend | 1200-1000 | Medium |
| N-O Bend | 850-800 | Medium |
| Out-of-plane C-H Bend | 900-700 | Strong |
Note: The values in this table are based on typical ranges for the specified functional groups and related pyridine N-oxide compounds and are intended for illustrative purposes.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound. While specific experimental Raman spectra for this compound are not widely available in the literature, the expected spectral features can be inferred. The nitrile (C≡N) stretching vibration is expected to produce a strong and sharp Raman band, as it induces a significant change in polarizability. The symmetric breathing vibrations of the pyridine ring are also typically strong in the Raman spectrum. In contrast, the N-O stretching vibration, which is very intense in the IR spectrum, may show a weaker intensity in the Raman spectrum. The high degree of molecular symmetry and the presence of the polarizable nitrile and aromatic systems suggest that this compound would be a good candidate for Raman spectroscopic analysis.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
The structure of this compound has been determined in the context of coordination complexes. For instance, in the crystal structure of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), the this compound molecule acts as a ligand, coordinating to the cobalt(II) ion through the oxygen atom of the N-oxide group. This confirms the expected coordination behavior of this ligand.
A hypothetical crystal structure of pure this compound would be expected to exhibit intermolecular interactions, such as dipole-dipole interactions arising from the polar N-oxide and nitrile groups, as well as potential π-π stacking of the pyridine rings. These interactions would govern the packing of the molecules in the crystal lattice.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic structure and transitions of this compound can be investigated using UV-Vis spectroscopy. The NIST WebBook indicates the availability of a UV/Visible spectrum for this compound. The spectrum of pyridine N-oxide derivatives typically displays intense π→π* transitions associated with the aromatic system. The N-oxide group can act as both a π-donor and a σ-acceptor, influencing the energy of these transitions. The presence of the cyano group, an electron-withdrawing group, is also expected to modulate the electronic absorption profile. Generally, substituted pyridine N-oxides exhibit strong absorption bands in the ultraviolet region, often below 300 nm.
There is currently a lack of published data on the fluorescence properties of this compound. Many pyridine derivatives are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Gas Chromatography (GC)
Gas chromatography (GC) is a suitable technique for the analysis of this compound, as evidenced by its use in the quality control of commercially available samples, with purities often reported as greater than 98.0% by GC. tcichemicals.com The compound's volatility and thermal stability allow for its analysis in the gas phase.
For a successful GC separation, a capillary column with a suitable stationary phase, such as a mid-polarity phase like a phenyl-substituted polysiloxane, would likely be employed. The separation would be based on the differential partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for the detection of this nitrogen-containing compound. The retention time under specific chromatographic conditions would be a characteristic identifier for this compound.
Liquid Chromatography (LC and HPLC)
While specific research detailing the liquid chromatographic analysis of this compound is not extensively available in the reviewed literature, the established methodologies for structurally analogous compounds, such as pyridine N-oxides and aromatic nitriles, provide a robust framework for its potential separation and characterization. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful techniques for the analysis of such polar, aromatic compounds.
The chromatographic behavior of this compound is expected to be influenced by the polar N-oxide group and the moderately polar nitrile functionality on the pyridine ring. Reversed-phase HPLC is the most probable and widely applicable technique for its analysis. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound would be governed by the hydrophobic interactions between the pyridine ring and the stationary phase, modulated by the polarity of the N-oxide and nitrile groups.
For the separation of related pyridine N-oxides, such as Pyridine 1-oxide and nicotinamide (B372718) N-oxide, reverse-phase columns are commonly employed. sielc.comnih.gov The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724), with the addition of an acid like phosphoric acid or formic acid. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer, as it is a volatile buffer compatible with mass spectrometric ionization sources.
The presence of the nitrile group introduces the possibility of additional interactions with the stationary phase. For the separation of aromatic nitrile isomers, such as tolunitrile and phthalonitrile, the choice of stationary phase can be critical. hplc.eunacalai.com While standard C18 columns, which separate based on hydrophobicity, can be effective, columns with phenyl-based stationary phases may offer enhanced selectivity through π-π interactions between the aromatic rings of the analyte and the stationary phase. hplc.eu
Given the structure of this compound, a method development strategy would likely commence with a C18 stationary phase and a mobile phase gradient of water and acetonitrile with a formic acid modifier. Optimization of the gradient, flow rate, and column temperature would be performed to achieve adequate resolution and peak shape. For challenging separations, particularly of isomers or related impurities, stationary phases with alternative selectivities, such as phenyl or polar-embedded phases, could be explored.
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) would provide a highly sensitive and selective method for the quantification of this compound in complex matrices. nih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background interference.
Detailed Research Findings
Although direct studies on this compound are not available in the provided search results, the analysis of related compounds provides insight into expected chromatographic parameters. For instance, the HPLC analysis of Pyridine 1-oxide on a Newcrom R1 reverse-phase column has been demonstrated using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Similarly, HPLC methods have been developed for other heterocyclic aromatic N-oxides, proving the utility of this technique for this class of compounds. nih.gov
For aromatic nitriles, research has shown that columns with stationary phases capable of π-π interactions, such as those with phenyl groups, can provide superior separation of positional isomers compared to standard C18 columns. hplc.eunacalai.com This suggests that for impurity profiling of this compound, where separation from structurally similar compounds is crucial, a phenyl-based column could be advantageous.
The following interactive data table summarizes typical HPLC conditions used for the analysis of related pyridine N-oxides and aromatic nitriles, which would serve as a starting point for the development of a specific method for this compound.
| Compound Class | Stationary Phase | Mobile Phase | Detection | Reference |
| Pyridine N-Oxides | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid/Formic Acid | UV, MS | sielc.com |
| Heterocyclic Aromatic N-Oxides | Reverse-Phase | Not Specified | Not Specified | nih.gov |
| Aromatic Nitriles (Tolunitrile Isomers) | PYE or NPE (π-π interaction) | Methanol (B129727)/Acetonitrile, Water | UV | hplc.eu |
| Aromatic Nitriles (Phthalonitrile Isomers) | NPE or PYE (π-π interaction) | Methanol/Acetonitrile, Water | UV | nacalai.com |
It is important to note that the optimal conditions for the analysis of this compound would need to be empirically determined. The data presented here for related compounds serves as a guide for initial method development.
Computational Chemistry and Theoretical Modeling of Nicotinonitrile 1 Oxide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of Nicotinonitrile 1-oxide. DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties.
Electronic structure analysis reveals how electrons are distributed within the this compound molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. Central to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govjoaquinbarroso.com A smaller gap generally implies higher reactivity. nih.gov
DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. For instance, in a study on related pyridine (B92270) and pyrimidine (B1678525) derivatives using the B3LYP/6-31G(d,p) level of theory, the HOMO and LUMO energies were calculated to explore the compounds' optical and electric properties. nih.gov Similar calculations for this compound would pinpoint the regions most susceptible to electrophilic and nucleophilic attack. The HOMO regions, being electron-rich, indicate sites prone to electrophilic attack, while the LUMO regions, being electron-deficient, indicate sites for nucleophilic attack. nih.gov
Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying positive, negative, and neutral regions. This provides insight into how the molecule will interact with other charged or polar species.
Table 1: Illustrative Calculated Electronic Properties of a Cyanopyridine Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |
| Dipole Moment | 4.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: Data are representative values for illustrative purposes based on typical calculations for similar heterocyclic compounds.
Quantum chemical calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the associated energy barriers. nih.gov This information is crucial for understanding reaction mechanisms and kinetics.
Methods like the Artificial Force Induced Reaction (AFIR) can be used to perform an automated search for reaction pathways, providing a comprehensive exploration of possible transformations. nih.gov For a given reaction, the energy profile is calculated, detailing the energy changes as reactants are converted into products. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy, which governs the reaction rate.
For example, computational studies on the oxidation of pyridine with ozone have utilized reactive force field (ReaxFF) molecular dynamics simulations to reveal reaction mechanisms at the atomic level. ucl.ac.uk A similar approach for this compound could elucidate its behavior in oxidation reactions, cycloadditions, or other transformations, predicting the most favorable products and the conditions required to form them.
Table 2: Example Energy Profile for a Hypothetical Reaction of a Pyridine N-oxide Derivative
This table provides an example of data that could be generated from a reaction pathway analysis. Data is illustrative.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., Pyridine N-oxide + Reagent) |
| Transition State 1 | +25.4 | Energy barrier for the first step of the reaction. |
| Intermediate | -5.2 | A stable species formed during the reaction. |
| Transition State 2 | +15.8 | Energy barrier for the second step of the reaction. |
| Products | -20.1 | Final products of the reaction. |
Note: Values are hypothetical and for illustrative purposes only.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
The process involves placing the ligand into the binding site of the receptor and evaluating the different possible poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. nih.gov Studies on pyridine N-oxide derivatives have used molecular docking to investigate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.govresearchgate.net In such studies, the interactions between the ligand and the amino acid residues in the receptor's active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding. mdpi.com
Table 3: Illustrative Molecular Docking Results for a Pyridine N-oxide Analog Against a Kinase Target
| Parameter | Value | Description |
| Docking Score | -8.6 kcal/mol | An estimate of the binding free energy; more negative values suggest stronger binding. nih.gov |
| Interacting Residues | GLU-181, LYS-122, ASP-245 | Key amino acids in the receptor's active site forming interactions with the ligand. |
| H-Bond Interactions | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |
| RMSD | 1.2 Å | Root-mean-square deviation, indicating the similarity between the docked pose and a reference conformation. |
Note: Data are representative examples from studies on related pyridine derivatives and are for illustrative purposes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov
In a QSAR study, molecular descriptors (numerical values that describe the physicochemical properties of the molecules) are calculated for a set of compounds with known activities. These descriptors can encode information about steric, electronic, and hydrophobic properties. A statistical model is then built to correlate these descriptors with the biological activity. A reliable QSAR model can be used to predict the activity of new, untested compounds.
For example, 3D-QSAR models have been developed for a large set of pyridine N-oxide derivatives to predict their antiviral activity. nih.gov These models use contour maps to visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing a roadmap for designing more potent analogs. nih.govresearchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity. |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity. |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective for predicting the spectroscopic parameters of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. nih.gov Theoretical calculations can provide accurate predictions of vibrational (Infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
For vibrational spectroscopy, DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of this compound. researchgate.net The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and other approximations in the computational method, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net A theoretical study on nicotinamide (B372718) N-oxide, a related compound, utilized DFT to calculate its vibrational characteristics, aiding in the analysis of its experimental FT-IR and FT-Raman spectra. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This helps in understanding the photophysical properties of the molecule.
Table 5: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for a Pyridine Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| ν1 | 3080 | 3085 | Aromatic C-H stretch |
| ν2 | 2230 | 2235 | C≡N nitrile stretch |
| ν3 | 1610 | 1615 | C=C ring stretch |
| ν4 | 1250 | 1255 | N-O stretch |
| ν5 | 810 | 815 | C-H out-of-plane bend |
Note: Data are representative and based on typical results from DFT calculations on similar aromatic N-oxides. Specific published data for this compound is not available.
Research Applications and Interdisciplinary Potentials of Nicotinonitrile 1 Oxide and Its Derivatives
Application as Synthetic Intermediates in Complex Molecule Synthesis
The unique chemical architecture of nicotinonitrile 1-oxide makes it a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability of the N-oxide and nitrile groups to either direct or participate in a variety of organic reactions.
This compound serves as a crucial precursor in the production of a number of high-value chemical compounds. It is a documented synthetic intermediate in the synthesis of Arimoclomol, a drug candidate investigated for the treatment of amyotrophic lateral sclerosis (ALS) chemicalbook.comchemicalbook.com.
Furthermore, it is a key starting material for producing 2-chloronicotinic acid. This transformation is a critical step in the industrial synthesis pathway for several important products patsnap.comgoogle.com:
Agrochemicals : 2-chloronicotinic acid is used to synthesize herbicides such as nicosulfuron and diflufenican patsnap.comgoogle.com.
Pharmaceuticals : It is an important raw material for the anti-AIDS drug Nevirapine and the non-steroidal anti-inflammatory analgesic niflumic acid patsnap.comgoogle.comgoogle.com.
The synthesis of 2-chloronicotinic acid from this compound highlights the compound's role as a strategic intermediate, enabling the construction of complex molecular frameworks essential for biological activity.
The chemical nature of this compound facilitates its use in a variety of advanced organic transformations. The oxidation of 3-cyanopyridine (B1664610) (nicotinonitrile) to produce this compound is a fundamental first step wikipedia.org. Once formed, the N-oxide can undergo further reactions. For instance, it can be hydrolyzed to nicotinic acid N-oxide, which itself is a precursor in pharmaceutical synthesis wikipedia.org.
A significant industrial transformation involves the conversion of this compound to 2-chloronicotinic acid through processes of chlorination, often using reagents like phosphorus oxychloride, followed by hydrolysis patsnap.comgoogle.comgoogle.com. The N-oxide group activates the pyridine (B92270) ring, facilitating nucleophilic substitution at the 2-position, a reaction that is otherwise difficult with nicotinonitrile itself. This reactivity underscores its importance as a precursor for introducing functionality to the pyridine ring, which is a common scaffold in medicinal chemistry ekb.egresearchgate.netekb.eg.
Investigations into Biological Activities and Pharmacological Relevance (Focus on Mechanisms and Research Areas)
While this compound is primarily valued as a synthetic intermediate, its core structure—the nicotinonitrile scaffold—is present in a wide array of molecules that exhibit significant biological activities. Research has focused on derivatives of nicotinonitrile, which have shown potential as antimicrobial, anticancer, and anti-inflammatory agents ekb.egresearchgate.netresearchgate.netchem-soc.si.
The 3-cyanopyridine nucleus is a key feature in many compounds investigated for their ability to combat microbial infections researchgate.netchem-soc.si. Studies have explored the efficacy of various nicotinonitrile derivatives against both bacterial and fungal pathogens.
Derivatives of nicotinonitrile have demonstrated notable antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria ekb.eg. The specific mechanisms of action are still under investigation for many of these compounds, but the research indicates that the cyanopyridine scaffold is a promising starting point for the development of new antibacterial agents.
Research findings have shown that certain nicotinonitrile hybrids exhibit significant antibacterial efficacy, as measured by their Minimum Inhibitory Concentration (MIC). For example, one study identified a chemicalbook.comekb.egcymitquimica.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid that showed broad-spectrum activity with an MIC of 3.9 µg/mL against most tested strains ekb.eg. Other derivatives have also shown potent activity against specific pathogens like Staphylococcus aureus and Escherichia coli ekb.eg. One derivative, 2-((4-(Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide, demonstrated superior biofilm inhibition activity compared to the standard antibiotic ciprofloxacin ekb.egresearchgate.net. While the precise molecular mechanisms are often complex and derivative-specific, one study of a novel nitroxoline derivative suggested a dual-action mechanism involving disruption of the bacterial outer membrane and competitive inhibition of the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme, which is responsible for resistance to many antibiotics nih.gov.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Unsubstituted para-phenyl chemicalbook.comekb.egcymitquimica.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid | Gram-positive & Gram-negative strains | 3.9 | ekb.eg |
| 2-((4-(Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide | Staphylococcus aureus | 4.8 µM | ekb.egresearchgate.net |
| 2-((4-(Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide | Escherichia coli | 4.8 µM | ekb.egresearchgate.net |
| 1,2,3-triazole-linked nicotinonitrile (48a) | Staphylococcus aureus | 17.6 | ekb.egresearchgate.net |
| 1,2,3-triazole-linked nicotinonitrile (48b) | Staphylococcus aureus | 16.8 | ekb.egresearchgate.net |
| 1,2,3-triazole-linked nicotinonitrile (49) | Escherichia coli | 9.6 | ekb.egresearchgate.net |
The exploration of nicotinonitrile derivatives has also extended to their potential as antifungal agents. In an effort to discover new molecules with fungicidal properties, various nicotinamide (B372718) (a related derivative) compounds have been synthesized and tested against pathogenic fungi nih.gov.
A study focusing on novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole moiety found that several of these compounds exhibited favorable antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica nih.gov. Structure-activity relationship studies revealed that specific chemical modifications, such as the inclusion of certain substituent groups on the benzene ring, could enhance this antifungal activity nih.gov. The mechanism of action for these compounds is an area of ongoing research, but the findings suggest that the nicotinamide scaffold is a viable framework for developing new antifungal treatments.
| Compound | Fungal Strain | Inhibition Rate at 50 mg/L (%) | Reference |
|---|---|---|---|
| Compound 7a | Gibberella zeae | 65.4 | nih.gov |
| Compound 8 | Fusarium oxysporum | 68.2 | nih.gov |
| Compound 9a | Cytospora mandshurica | 62.5 | nih.gov |
| Compound 9b | Gibberella zeae | 68.3 | nih.gov |
| Hymexazol (Control) | Gibberella zeae | 63.2 | nih.gov |
| Hymexazol (Control) | Fusarium oxysporum | 65.8 | nih.gov |
Antioxidant Activity and Reactive Oxygen Species Scavenging
The investigation into the antioxidant potential of this compound and its derivatives is grounded in the broader understanding of the antioxidant capabilities of related molecular structures, such as nicotinonitrile hybrids and nitrones. While direct studies on this compound are limited, the existing research on analogous compounds provides a strong basis for its potential efficacy in combating oxidative stress.
Nicotinonitrile derivatives have demonstrated significant antioxidant properties. For instance, certain synthesized nicotinonitrile derivatives have exhibited superior antioxidant activity compared to ascorbic acid when measured by the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging method. ekb.eg The presence of the cyano group attached to the pyridine ring is thought to confer a unique ability to scavenge reactive oxygen species (ROS), thereby protecting cells from DNA damage. ekb.eg This suggests that the nicotinonitrile scaffold is a promising pharmacophore for the development of novel antioxidant agents.
The antioxidant mechanism of nitrones is multifaceted. While they are known to trap free radicals like carbon-, oxygen-, and nitrogen-centered radicals through addition reactions, other mechanisms are also believed to be involved. mdpi.com The redox cycle of heterocyclic nitroxides, which can undergo one-electron reduction to hydroxylamines or one-electron oxidation to oxoammonium salts, plays a crucial role in their antioxidant activity. mdpi.com These different forms can coexist and participate in reactions with various organic and inorganic radicals. mdpi.com
Given that this compound possesses both the nicotinonitrile framework and the N-oxide functional group characteristic of nitrones, it is hypothesized to have significant antioxidant potential. The synergistic effect of these two moieties could lead to enhanced ROS scavenging and protective effects against oxidative stress-mediated damage.
Table 1: Antioxidant Activity of Related Compounds
| Compound Type | Method of Action | Key Findings |
|---|---|---|
| Nicotinonitrile Derivatives | Radical Scavenging (DPPH assay) | Some derivatives show superior activity to ascorbic acid. ekb.eg |
| Nitrones | Free Radical Trapping | Effectively scavenge reactive oxygen and nitrogen species. nih.govresearchgate.net |
Antiviral Investigations
The potential antiviral applications of this compound are primarily extrapolated from studies on pyridine N-oxide derivatives. Research has shown that a variety of these derivatives possess inhibitory activity against certain viruses, notably coronaviruses.
A significant study evaluated a range of pyridine N-oxide derivatives for their ability to inhibit the feline infectious peritonitis virus (FIPV) and the human SARS-coronavirus (SARS-CoV) in cell cultures. nih.gov The findings revealed that the N-oxide group on the pyridine ring was essential for the observed anti-coronavirus activity. nih.gov The potency and specificity of the antiviral effect were found to be dependent on the nature and position of other substituents on the molecule. nih.gov While a clear structure-activity relationship was not established, some of the most selective compounds were active in the higher microgram per liter range and exhibited low toxicity. nih.gov One of the more active and selective compounds was found to inhibit feline coronavirus replication at the transcriptional level. nih.gov
These findings suggest that this compound, as a member of the pyridine N-oxide family, could be a candidate for further antiviral research, particularly against coronaviruses. The presence of the cyano group at the 3-position of the pyridine ring could modulate the antiviral activity observed in other pyridine N-oxide derivatives.
Additionally, research into other pyridine-containing compounds has shown a broad spectrum of biological activities, including antiviral properties. mdpi.com For instance, derivatives of glycyrrhizinic acid acylated with nicotinic acid have demonstrated inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com While not a direct analog, this highlights the potential of incorporating the nicotinoyl moiety into larger molecules to achieve antiviral effects.
It is important to note that the direct antiviral activity of nitric oxide (NO) itself has been reported against a variety of DNA and RNA viruses. encyclopedia.pub NO can inhibit viral replication and entry into host cells. encyclopedia.pub While this compound is not a direct NO donor, the N-oxide functionality is a key feature in compounds with diverse biological activities, and its influence on antiviral potential warrants further investigation.
Molluscicidal Activity Assessments
Recent studies have focused on the synthesis and evaluation of nicotinonitrile derivatives as potential molluscicides, particularly against land snails. These investigations have demonstrated the promising efficacy of this class of compounds.
In one study, a series of new nicotinonitrile derivatives were designed and synthesized to assess their molluscicidal activity against the land snail Monacha cartusiana. mdpi.comnih.gov The results indicated that certain nicotinonitrile-2-thiolate salts exhibited significant mortality rates, comparable to the reference compound Acetamiprid. mdpi.comresearcher.life Specifically, piperidinium nicotinonitrile-2-thiolate and morpholinium nicotinonitrile-2-thiolate were identified as having high mortality effects. mdpi.com
The mechanism of action of these derivatives was also investigated. In vivo studies on the biochemical parameters of the snails revealed a reduction in the levels of acetylcholinesterase (AChE) and total soluble protein (TSP), along with an increase in the concentration of transaminases (ALT and AST). mdpi.comnih.gov Histopathological examination of the digestive glands of the treated snails showed vacuolization, indicating a loss of function. mdpi.comnih.gov These findings suggest that the water-soluble nicotinonitrile-2-thiolate salts could be effective molluscicidal agents. nih.govresearcher.life
The general structure of nicotinonitrile and its derivatives has been recognized for its insecticidal properties, with compounds like Acetamiprid and Imidacloprid, which contain a pyridine ring, also showing molluscicidal activity. mdpi.comresearchgate.net This underscores the potential of the nicotinonitrile scaffold in developing new pest control agents.
Table 2: Molluscicidal Activity of Nicotinonitrile Derivatives against M. cartusiana
| Compound | Mortality Effect |
|---|---|
| Piperidinium nicotinonitrile-2-thiolate | High |
| Morpholinium nicotinonitrile-2-thiolate | High |
| 2-aminonicotinonitrile derivative | Moderate |
| 2-oxopyridine-3-carbonitrile | No activity |
| Nicotinonitril-2-yl aryl amides | No activity |
Other Pharmacological Research
The nicotinonitrile scaffold is a versatile building block in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities beyond those previously discussed. The pyridine moiety itself is a common feature in many drugs with diverse therapeutic applications. acs.org
Nicotinonitrile derivatives have been reported to possess a broad spectrum of biological activities, including:
Anticancer activity : Certain nicotinonitrile derivatives have shown antiproliferative effects against various cancer cell lines. researchgate.net
Anti-inflammatory, analgesic, and antipyretic properties : Some derivatives have demonstrated potential in reducing inflammation, pain, and fever. researchgate.net
Antihypertensive effects : The potential for some nicotinonitrile derivatives to lower blood pressure has been noted. researchgate.net
Anticonvulsant activity : The pyridine ring is a known pharmacophore in some antiepileptic and anticonvulsant drugs, suggesting a potential avenue of research for nicotinonitrile derivatives. researchgate.net
While specific research on this compound for these particular applications is not extensively documented, the known pharmacological profile of the parent nicotinonitrile structure suggests that the introduction of the N-oxide group could modulate these activities and potentially lead to the discovery of new therapeutic agents. The N-oxide functionality can alter the electronic properties and bioavailability of the molecule, which in turn can influence its pharmacological effects.
Advanced Materials Science Applications
Development of Nonlinear Optical (NLO) Materials
Nicotinonitrile derivatives and related pyridine N-oxides have emerged as promising candidates for the development of advanced nonlinear optical (NLO) materials. researchgate.net Organic NLO materials are of significant interest for applications in optical data storage, image processing, and optical switching due to their fast response times and high nonlinearity. nih.gov
The NLO properties of organic molecules are often associated with the delocalization of π-electrons within the molecular framework. nih.gov The structure of nicotinonitrile, with its conjugated pyridine ring and cyano group, provides a basis for significant NLO responses. The π-stacking ability of the pyridine ring further makes it a key component in the design of NLO materials. researchgate.net
The introduction of an N-oxide group, as in this compound, can further enhance the NLO properties. Pyridine N-oxides have been investigated as components of polymeric NLO materials. cambridge.org While some studies have encountered challenges with side reactions during polymerization, the π-chromophore of the pyridine N-oxide moiety generally remains intact, suggesting their potential application as poled polymeric glasses. cambridge.org
The design of NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer. The nicotinonitrile moiety can act as an effective electron acceptor, and by incorporating suitable donor groups, it is possible to engineer molecules with large hyperpolarizabilities. Theoretical studies on non-fullerene acceptor-based compounds have shown that modifying acceptor units can significantly enhance NLO responses. nih.gov
Design of Fluorescent Probes and Materials
The unique photophysical properties of nicotinonitrile derivatives make them valuable building blocks for the design of fluorescent probes and materials. These compounds have been utilized in the synthesis of novel fluorescent dyes with applications in various fields, including biology and materials science.
A novel nicotinonitrile derivative, CZN, has been developed as a multifunctional blue fluorophore for use in highly efficient hybrid white organic light-emitting devices (WOLEDs). rsc.org In this design, the nicotinonitrile group acts as the electron acceptor. CZN exhibits highly efficient blue fluorescence, and a non-doped blue OLED incorporating this material has demonstrated a high external quantum efficiency. rsc.org Furthermore, CZN has shown promise as a host for phosphorescent OLEDs, achieving high efficiencies for yellow, orange, and deep-red phosphorescence. rsc.org This highlights the potential of the nicotinonitrile unit in creating multifunctional compounds for advanced lighting and display technologies.
The synthesis of novel bis-nicotinonitrile derivatives has also been explored for their potential as fluorescent dyes. researchgate.net These compounds are considered important materials for electrochemical and optical studies. researchgate.net The synthesis of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile derivatives has yielded highly efficient fluorescent dyes with strong solvatochromism and high relative fluorescence quantum yields. bohrium.com
The development of small-molecule fluorescent probes for detecting reactive oxygen species (ROS) is another area where related molecular structures have been employed. nih.gov While not directly involving this compound, the principles of designing fluorescent probes based on specific chemical reactions with analytes could potentially be applied to nicotinonitrile-based structures to create novel sensors.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ascorbic acid |
| 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) |
| Feline infectious peritonitis virus (FIPV) |
| Human SARS-coronavirus (SARS-CoV) |
| Glycyrrhizinic acid |
| Monacha cartusiana |
| Acetamiprid |
| Piperidinium nicotinonitrile-2-thiolate |
| Morpholinium nicotinonitrile-2-thiolate |
| 2-aminonicotinonitrile |
| 2-oxopyridine-3-carbonitrile |
| Nicotinonitril-2-yl aryl amides |
| Nicotinonitril-2-yl-4-methylbenzenesulphonamide |
| Imidacloprid |
| CZN (nicotinonitrile derivative) |
Corrosion Inhibition Performance Studies
This compound and its derivatives have emerged as a significant area of research in the field of corrosion prevention, particularly for protecting metals like carbon steel in acidic environments. The efficacy of these compounds lies in their molecular structure, which facilitates adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. Research indicates that the presence of heteroatoms (N, O) and the nitrile (CN) group in the molecular structure plays a crucial role in the inhibition process.
Studies have demonstrated that various nicotinonitrile derivatives exhibit excellent corrosion inhibition properties. These compounds function by adsorbing onto the metal surface, a process that has been found to align with the Langmuir adsorption isotherm model. This adsorption impedes the electrochemical reactions that cause corrosion. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed the effectiveness of these inhibitors. Polarization data often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. EIS results typically show an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, signifying the formation of a protective film on the metal surface.
The inhibition efficiency of these derivatives is concentration-dependent, generally increasing with higher concentrations up to an optimal point. For instance, studies on 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) showed a significant increase in inhibition efficiency, reaching up to 97.14% for AMN at a concentration of 0.33 mM. tandfonline.com Similarly, N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide, another derivative, demonstrated up to 97% efficiency in protecting mild steel in a 1 M HCl solution. scripps.edu
Detailed research findings on the corrosion inhibition efficiency of various nicotinonitrile derivatives are presented below.
Table 1: Corrosion Inhibition Efficiency of Nicotinonitrile Derivatives on Steel in HCl Solution
| Derivative Compound | Concentration (mM) | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | 0.08 | ~85 | Weight Loss | tandfonline.com |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | 0.33 | 97.14 | Weight Loss | tandfonline.com |
| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | 0.33 | 95.23 | Weight Loss | tandfonline.com |
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | 0.5 | 95.8 | Weight Loss | scripps.edu |
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | 0.5 | 97 | Electrochemical | scripps.edu |
| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | Not Specified | High | Electrochemical | nih.gov |
Organic Light-Emitting Devices (OLEDs) Research
The distinctive photophysical properties of nicotinonitrile derivatives have positioned them as promising candidates for applications in optoelectronics, particularly in the field of Organic Light-Emitting Devices (OLEDs). researchgate.net Research into these compounds has revealed fluorescent properties that are essential for the development of emissive materials used in OLED displays and lighting.
The core of an OLED is an emissive layer containing organic compounds that emit light in response to an electric current. The color and efficiency of the light emission are determined by the molecular structure of these organic materials. Nicotinonitrile derivatives are being explored for this purpose due to their potential as fluorescent dyes. researchgate.net Studies on the photophysical characteristics of certain synthesized nicotinonitrile derivatives have shown red-shifted emissions, a property that is valuable for creating emitters across the visible spectrum. This suggests their potential utility as dye candidates in the emissive layer of OLEDs.
While research is ongoing, the intrinsic fluorescence and tunable electronic properties of the nicotinonitrile framework make it an attractive scaffold for designing new OLED materials. The goal is to develop novel, efficient, and stable emitters, particularly for blue, green, and red light, which are the primary colors needed for full-color displays. The exploration of nicotinonitrile derivatives in this context is part of a broader effort to discover new classes of organic materials that can enhance the performance, lifetime, and color purity of OLED devices.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | ATN |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | AMN |
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | - |
| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile | APTDN |
| 4,6-dimethyl-2-(phenylamino) nicotinonitrile | DPAN |
| 4-(4′-n-alkoxyphenyl)pyridines | - |
Future Directions and Interdisciplinary Research Opportunities
Integration with Nanotechnology for Enhanced Applications
The intersection of Nicotinonitrile 1-oxide chemistry and nanotechnology presents promising opportunities for developing advanced materials and therapeutic agents. The use of nanomaterials as catalysts and delivery vehicles is a key area of investigation.
Researchers have successfully employed nanomagnetic metal-organic frameworks (MOFs) for the synthesis of a wide array of nicotinonitrile derivatives. nih.govacs.org These nanomaterials offer a high surface-to-volume ratio and exceptional chemical and thermal stability. nih.govacs.org A significant advantage is the ease with which these catalysts can be separated from the reaction mixture using an external magnet, streamlining the purification process. acs.org Similarly, nano-sized nickel oxide (NiO) particles have been utilized as green catalysts for synthesizing complex heterocyclic systems from nicotinonitrile precursors. researchgate.net
The integration of nanotechnology is poised to enhance the applications of nicotinonitrile compounds in several ways:
Catalysis: Nanocatalysts, including metal oxides and MOFs, can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.govresearchgate.net
Drug Delivery: Nanoparticles can be engineered as carriers for nicotinonitrile-based drugs, potentially improving their solubility, stability, and targeted delivery to specific cells or tissues. nih.gov
Imaging: The unique properties of nanoparticles, such as surface plasmon resonance or magnetic characteristics, could be combined with nicotinonitrile derivatives to create multimodal agents for bioimaging and diagnostics. acs.orgnih.gov
Table 1: Nanomaterials in Nicotinonitrile Chemistry
| Nanomaterial Type | Application | Key Advantages |
|---|---|---|
| Nanomagnetic MOFs | Synthesis of nicotinonitrile derivatives | High stability, large surface area, easy magnetic separation |
| Nickel Oxide (NiO) Nanoparticles | Green catalyst in synthesis | High efficiency, chemical stability, reusability |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new bioactive molecules. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the identification of lead candidates for drug development.
A notable success in this area was the discovery of trisubstituted nicotinonitrile derivatives as novel inhibitors of human general control nonrepressed protein 5 (GCN5), a target implicated in malignancies. rsc.orgresearchgate.net Using an AlphaScreen-based HTS platform, researchers screened a vast library of compounds to identify a potent inhibitor. rsc.orgresearchgate.net This initial "hit" served as a starting point for further optimization. rsc.org
Future efforts in this domain will likely involve:
Expansion of Chemical Libraries: Creating diverse libraries of this compound derivatives through combinatorial synthesis to explore a wider chemical space.
Advanced Screening Platforms: Employing sophisticated HTS techniques, such as acoustic droplet ejection mass spectrometry (ADE-MS), for label-free, ultra-fast screening of enzymatic assays. nih.gov
Target-Focused Screening: Designing focused libraries of nicotinonitrile derivatives aimed at specific biological targets or pathways that have been identified as critical in various diseases. nih.gov
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being integrated into the synthesis and application of nicotinonitrile compounds, aiming to reduce environmental impact and improve efficiency. acs.orgresearchgate.net Key strategies include the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions.
Recent studies have highlighted several green approaches:
Solvent-Free Reactions: The synthesis of nicotinonitrile derivatives has been achieved under solvent-free conditions at elevated temperatures, using nanomagnetic MOFs as catalysts. nih.govacs.org This method eliminates the need for potentially hazardous organic solvents.
Bio-Based Solvents: Eucalyptol, a bio-based solvent, has been successfully used for multicomponent reactions to produce nicotinonitrile derivatives, offering a renewable and environmentally benign alternative to traditional solvents. researchgate.net
Green Catalysts: The use of reusable nanocatalysts, such as NiO-NPs and magnetic MOFs, aligns with green chemistry principles by minimizing waste and catalyst consumption. acs.orgresearchgate.net Furthermore, the synthesis of these nanoparticles can itself be performed using green methods, for example, by utilizing plant extracts as reducing and stabilizing agents. mdpi.comresearchgate.net
Advanced Mechanistic Studies using in situ Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel reactions. Advanced in situ analytical techniques, which monitor reactions as they occur, are invaluable for gaining these insights.
While specific in situ studies on this compound are emerging, the application of these techniques to related chemical systems demonstrates their potential. In situ X-ray diffraction (XRD), for instance, is a powerful tool for studying the real-time structural changes in solid catalysts under reaction conditions. mdpi.com This could be applied to understand how nanocatalysts function during the synthesis of nicotinonitrile derivatives.
Future mechanistic investigations could employ a range of in situ methods:
In situ Spectroscopy (FTIR, Raman, NMR): To identify transient intermediates and reaction kinetics in real-time, providing a detailed picture of the reaction pathway.
Electrochemical Analysis: To study redox processes involved in the synthesis or reactions of this compound, particularly for electro-oxidative functionalization reactions. researchgate.net
Mass Spectrometry Techniques: Infrared Multiple Photon Dissociation (IRMPD) spectroscopy combined with mass spectrometry can be used to characterize the structure and binding of reactants and intermediates in the gas phase. nih.gov
These advanced studies will provide fundamental knowledge to control reaction selectivity, improve yields, and design more efficient synthetic protocols.
Therapeutic Target Identification and Validation
The nicotinonitrile scaffold is a well-established pharmacophore present in several approved drugs and numerous investigational compounds. researchgate.netekb.egekb.eg A significant future direction for this compound is the identification and validation of new therapeutic targets for its derivatives.
Research has already identified several promising targets for nicotinonitrile-based compounds:
Kinases: Derivatives have shown inhibitory activity against various kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR), ErbB-2, and Vascular Endothelial Growth Factor Receptors (VEGFR). ekb.eg
Histone Acetyltransferases (HATs): As previously mentioned, nicotinonitrile derivatives have been identified as inhibitors of GCN5, a HAT involved in epigenetic regulation and cancer. rsc.orgresearchgate.net Cellular studies showed these compounds could induce apoptosis and cell cycle arrest in cancer cell lines, providing initial validation of the target. rsc.orgresearchgate.net
Other Cancer-Related Proteins: Molecular docking studies have suggested that nicotinonitrile derivatives may bind to targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and HER2, which are crucial in breast cancer signaling pathways. cncb.ac.cn
The process of target identification and validation will continue to rely on a combination of computational methods, biochemical assays, and cell-based studies to discover new therapeutic opportunities for this versatile class of compounds. cncb.ac.cnnih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Nicotinonitrile |
| α-aminonicotinonitrile |
| GCN5 |
| EGFR |
| ErbB-2 |
| VEGFR |
| AKT1 |
| ERα |
| HER2 |
| Eucalyptol |
Q & A
Q. What safety protocols are critical when handling Nicotinonitrile 1-oxide in laboratory settings?
this compound poses hazards including skin irritation, respiratory irritation, and eye damage . Key safety measures include:
- Use of fume hoods with anti-static grounding to prevent vapor accumulation .
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Avoidance of water jets for fire suppression (use dry powder or CO₂ instead) to prevent splashing .
- Storage in leak-proof containers with absorbent materials for spill containment .
Q. How can researchers verify the purity and identity of this compound synthesized in the lab?
- Spectroscopic characterization : Provide and NMR data to confirm molecular structure. High-resolution mass spectrometry (HRMS) or elemental analysis should validate purity .
- Chromatographic methods : Use HPLC or GC to detect impurities, especially for known derivatives synthesized via modified routes .
- Cross-referencing : Compare physical properties (melting point, solubility) with literature values from authoritative sources like NIST Chemistry WebBook .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity studies often arise from variations in reaction conditions or analytical methods. To address this:
- Control experiments : Replicate studies under standardized conditions (temperature, solvent, catalyst) .
- Methodological transparency : Document all parameters (e.g., reagent stoichiometry, purification techniques) in the main manuscript or supplementary information (SI) .
- Bias assessment : Evaluate whether conflicting data stem from instrumental limitations (e.g., low-resolution spectroscopy) or unaccounted variables (e.g., moisture sensitivity) .
Q. How can this compound’s role in metabolic pathways be systematically investigated?
- In vitro models : Use liver microsomes or cell cultures to study enzymatic oxidation/reduction pathways, similar to methods applied to nicotine-N-oxide .
- Isotopic labeling : Track metabolic fate using - or -labeled this compound combined with LC-MS/MS analysis .
- Toxicokinetic profiling : Measure plasma half-life, tissue distribution, and excretion routes in animal models, adhering to ethical guidelines .
Q. What advanced techniques are recommended for elucidating the electronic properties of this compound?
- Computational modeling : Perform density functional theory (DFT) calculations to predict redox potentials and nucleophilic/electrophilic sites .
- Spectroelectrochemistry : Use cyclic voltammetry paired with in-situ UV-Vis or EPR spectroscopy to correlate electronic transitions with redox behavior .
- X-ray crystallography : Resolve crystal structures to analyze bond lengths and intermolecular interactions, if single crystals can be obtained .
Methodological Guidelines
Q. How should researchers structure supplementary information (SI) for studies involving this compound?
- Data organization : Include numbered SI files with a table of contents, synthesis protocols, and spectral data (e.g., NMR spectra must show baseline resolution and chemical shift ranges) .
- Reproducibility : For known compounds, cite prior literature; for novel derivatives, provide full synthetic details, including reaction scales and purification yields .
- Ethical reporting : Disclose all data exclusions, instrument calibration methods, and statistical analyses to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
